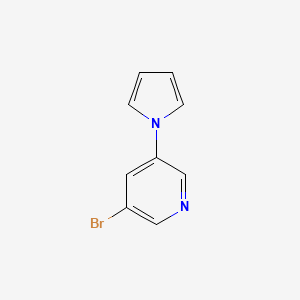
3-bromo-5-(1H-pyrrol-1-yl)pyridine
Descripción general
Descripción
“3-bromo-5-(1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 . This compound is a part of a class of organic compounds known as aromatic heterocycles .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-(1H-pyrrol-1-yl)pyridine” includes a pyridine ring, which is a six-membered aromatic heterocycle, and a pyrrole ring, which is a five-membered aromatic heterocycle . The presence of these rings contributes to the compound’s aromaticity.Physical And Chemical Properties Analysis
The predicted boiling point of “3-bromo-5-(1H-pyrrol-1-yl)pyridine” is 309.4±32.0 °C, and its predicted density is 1.50±0.1 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 0.12±0.21 .Aplicaciones Científicas De Investigación
Proton Transfer Mechanisms
The study by Vetokhina et al. (2012) explores various proton transfer mechanisms in 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, highlighting its potential in photoreactions and dual luminescence. This research provides insight into the excited-state processes and ground-state equilibria, which are crucial for understanding the photophysical behavior of such compounds (Vetokhina et al., 2012).
Color Tuning in Iridium Complexes
Stagni et al. (2008) discuss the role of ancillary ligands, such as 5-bromo-2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium tetrazolate complexes. The research sheds light on the electrochemical and photophysical properties of these complexes, suggesting potential applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Azirine Ring Expansion Strategy
Khlebnikov et al. (2018) introduce an azirine ring expansion strategy for synthesizing trifluoromethyl-substituted aminopyrroles, showcasing the versatility of pyridine derivatives in constructing complex molecular structures. This method opens avenues for the development of compounds with potential pharmaceutical applications (Khlebnikov et al., 2018).
Synthesis of Pyrrolopyridine Frameworks
Alekseyev et al. (2015) present a synthesis method for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. This technique highlights the potential of pyridine derivatives in constructing heterocyclic compounds with applications in medicinal chemistry and material science (Alekseyev et al., 2015).
Antibacterial and Antioxidant Properties
Variya et al. (2019) explore the synthesis and biological activities of pyrazolo[3,4-b]pyridine derivatives, indicating their potential as antibacterial and antioxidant agents. This research underscores the pharmaceutical applications of pyridine derivatives in developing new therapeutic agents (Variya et al., 2019).
Safety And Hazards
The safety information available indicates that “3-bromo-5-(1H-pyrrol-1-yl)pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .
Direcciones Futuras
The future directions for “3-bromo-5-(1H-pyrrol-1-yl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in medicinal chemistry. Given its structural similarity to compounds with known biological activities, it may serve as a valuable scaffold for drug discovery research .
Propiedades
IUPAC Name |
3-bromo-5-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRYMOLPRDYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



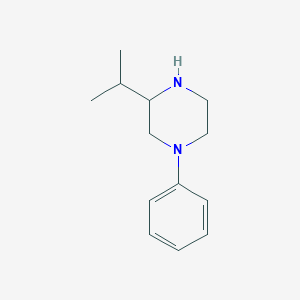
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
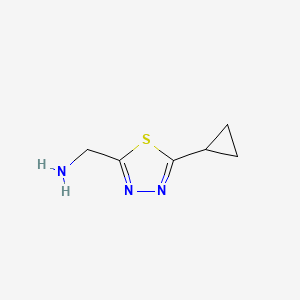
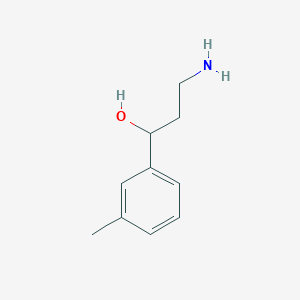
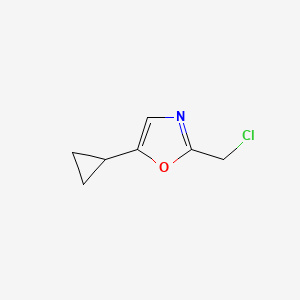
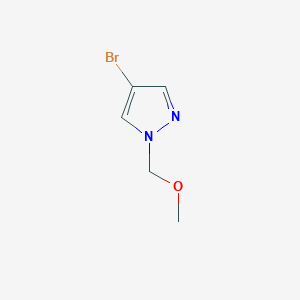
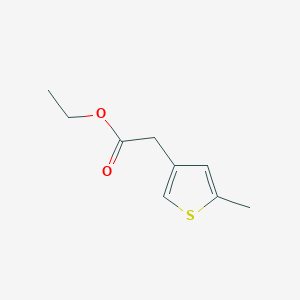
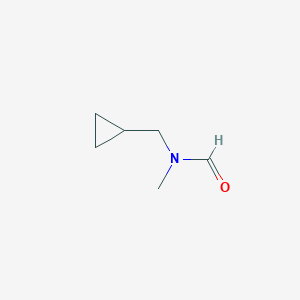
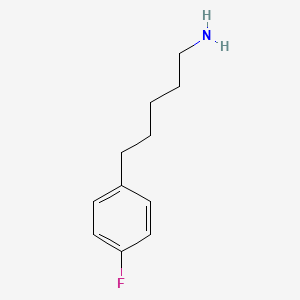
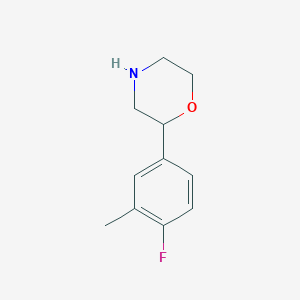
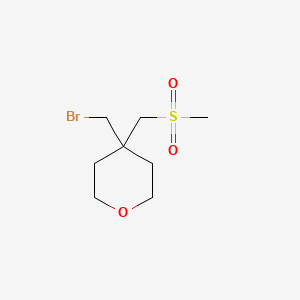
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)